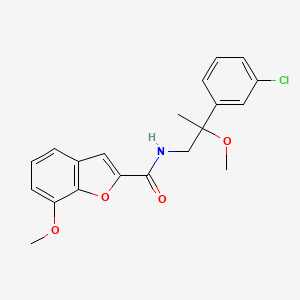

![molecular formula C18H16N2O5S3 B2516821 2-((Z)-6-(甲基磺酰基)-2-(((E)-3-(噻吩-2-基)丙烯酰基)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸甲酯 CAS No. 865198-48-7](/img/structure/B2516821.png)

2-((Z)-6-(甲基磺酰基)-2-(((E)-3-(噻吩-2-基)丙烯酰基)亚氨基)苯并[d]噻唑-3(2H)-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex thiazolidinone derivatives involves multiple steps, as demonstrated in the first paper. The process begins with the creation of 1,3-bis-(2-oxo-2H-benzopyran-6-yl)-thioureas through the reaction of 6-amino coumarins with carbon disulphide in alcohol. Subsequent treatment with ethyl bromoacetate and sodium acetate in ethanol yields 3-(2-oxo-2H-benzopyran-6-yl)-2-(2-oxo-2H-benzopyran-6-ylimino)-thiazolidin-4-ones. These intermediates are then reacted with various substituted aromatic aldehydes to produce a series of compounds with potential antimicrobial activity. Additionally, treatment with 2% HCl leads to the formation of 3-(2-oxo-2H-benzopyran-6-yl)-thiazolidine-2,4-diones .

In the second paper, the synthesis of a thiazolyl benzothiazolyl thioester is described. The key intermediate, (Z)-2-(2-aminothiazol-4-yl)2-(tert-butoxycarbonylprop-2-oxyimino) acetic acid, is reacted with DM in alkali conditions to form the final product. The use of triethyl phosphate as a more economical alternative to triphenylphosphine is highlighted, and the optimal conditions for the reaction are provided, including the molar ratios of reactants, solvent volume, reaction temperature, and time, resulting in a high yield of 86.8% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper are confirmed using spectral and analytical data. The compounds feature a thiazolidinone core with various substituents, including 2-oxo-2H-benzopyran-6-yl groups and aromatic aldehydes, which contribute to the molecular complexity and potential biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitutions and condensation reactions. The formation of thiazolidinones typically involves the cyclization of thioureas, which is evident in the synthesis of the iminothiazolidinones. The subsequent reactions with aromatic aldehydes represent aldol condensation processes, which are crucial for the diversification of the molecular structure and the introduction of pharmacophoric elements .

Physical and Chemical Properties Analysis

While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the antimicrobial screening suggests that these properties are conducive to biological activity. The high yield reported in the second paper implies that the synthesized thiazolyl benzothiazolyl thioester has favorable solubility and stability under the optimized reaction conditions .

科学研究应用

1. 合成化学和分子设计

合成化学研究通常探索含有噻唑、苯并噻唑和磺酰基团的化合物的合成和表征。这些研究为更复杂分子的开发提供了基础知识,可能包括类似于所讨论化合物的衍生物。例如,手性 2-噻唑啉的合成和氧化已被探索,重点介绍了可应用于相关化合物合成的的方法 (Aitken 等,1997)。

2. 药物发现和药物化学

具有苯并噻唑和磺酰基团的化合物通常因其潜在的治疗特性而被研究。例如,对亚氨基噻唑烷-4-酮乙酸酯衍生物的研究已经确定一些分子为有效的醛糖还原酶抑制剂,这表明治疗糖尿病并发症的可能途径 (Ali 等,2012)。

3. 材料科学和非线性光学

所讨论化合物中发现的结构基序也存在于材料科学研究中,特别是在非线性光学材料的开发中。例如,已经报道了用于二阶非线性光学的砜取代噻吩生色团的合成,其中磺酰基团的存在有助于所需的 (Chou 等,1996)光学性质。

4. 催化和化学转化

对催化体系的研究通常涉及具有苯并噻唑和磺酰基团的化合物。例如,磺酸官能化的咪唑鎓盐与 FeCl3 结合已被用作苯并咪唑合成的新型高效催化体系,证明了此类官能团在促进化学转化中的效用 (Khazaei 等,2011)。

属性

IUPAC Name |

methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAQUFITSWUZDO-MOCLJKNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![4-butyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2516759.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)